molecular formula C15H23N5O3S B2510515 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-30-0

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2510515
CAS RN: 335403-30-0
M. Wt: 353.44
InChI Key: MIDCCCMGAOQDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, antiviral therapy, and neurodegenerative diseases.

Scientific Research Applications

Crystal Structure Analysis

The research involving compounds structurally related to 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione often focuses on their crystal structures to understand their molecular geometry and potential intermolecular interactions. For example, the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione was analyzed to compare its geometric properties with similar compounds. This study revealed typical geometries within the purine fused-ring system and insights into the amino­alkyl side chain conformation, influenced by intramolecular hydrogen bonding (Karczmarzyk & Pawłowski, 1997).

Synthesis and Cardiovascular Activity

Another area of research involves the synthesis of derivatives of related structures and testing their cardiovascular activity. For example, derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione were synthesized and assessed for their electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their adrenoreceptor affinities. Some compounds demonstrated strong prophylactic antiarrhythmic activity, suggesting potential therapeutic applications (Chłoń-Rzepa et al., 2004).

Molecular Interactions and Synthesis

Research also delves into the synthesis of novel compounds and their molecular interactions. For instance, the synthesis of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives was explored, revealing the morpholine ring's chair conformation and the potential for hydrogen bonding, providing insights into molecular interactions that could influence biological activity (Kaynak et al., 2013).

properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3S/c1-4-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)24-10-7-19-5-8-23-9-6-19/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDCCCMGAOQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

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